5-(3,4-Dimethoxyphenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenyl derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dioxane and may require refluxing to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: This compound shares the dimethoxyphenyl group but differs in its overall structure and reactivity.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine-2,4(1H,3H)-dione: Similar in its pyrimidine core but with different substituents, leading to varied biological activities.
Uniqueness
5-(3,4-DIMETHOXYPHENYL)-1,3,6-TRIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE stands out due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H19N3O4/c1-18-9-11-14(16(21)20(3)17(22)19(11)2)15(18)10-6-7-12(23-4)13(8-10)24-5/h6-9H,1-5H3 |
InChI Key |
KQFWALLSFDQXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1C3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.